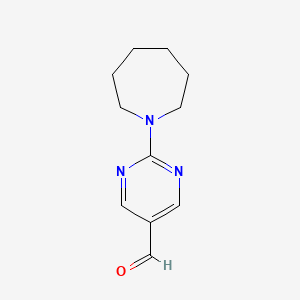
2-(Azepan-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound features a pyrimidine ring substituted with an azepane group at the 2-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with azepane under controlled conditions. One common method includes the use of a pyrimidine-5-carbaldehyde precursor, which undergoes nucleophilic substitution with azepane in the presence of a suitable catalyst .
Industrial Production Methods: . These methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(Azepan-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(Azepan-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azepan-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)pyrimidine-5-carbaldehyde: Contains a morpholine ring instead of an azepane ring.
Uniqueness: 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to other similar compounds. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(azepan-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c15-9-10-7-12-11(13-8-10)14-5-3-1-2-4-6-14/h7-9H,1-6H2 |
InChI Key |
IJZCKNJSMXSDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


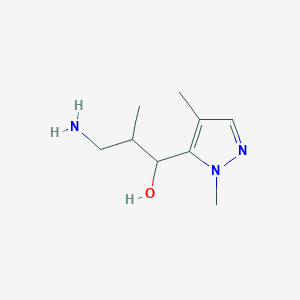
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)
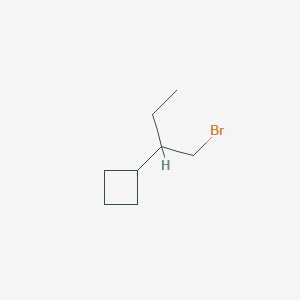
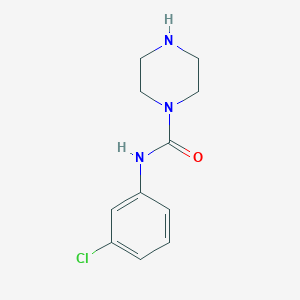
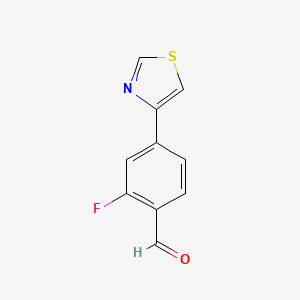
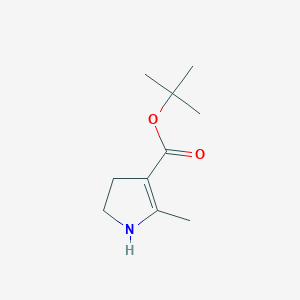
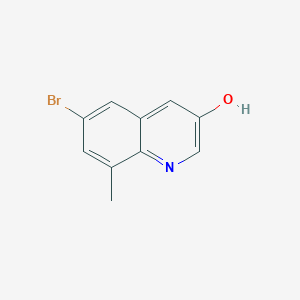
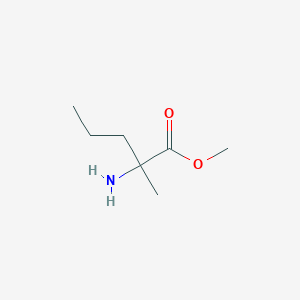
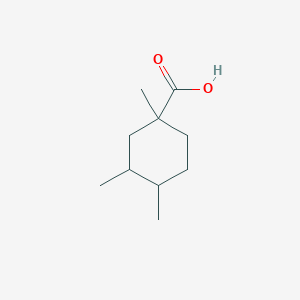
![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
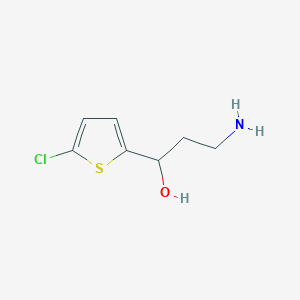
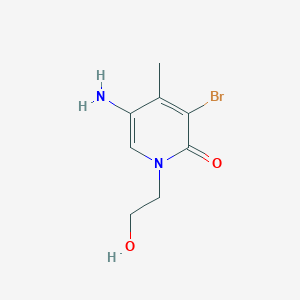
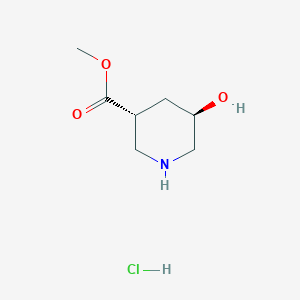
![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)
